4-Chloro-5-[(2-hydroxyethyl)amino]-N-(1,3-thiazol-2-yl)furan-2-carboxamide
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Overview
Description
4-Chloro-5-[(2-hydroxyethyl)amino]-N-(1,3-thiazol-2-yl)furan-2-carboxamide is a complex organic compound that features a furan ring, a thiazole ring, and a chloro-substituted amino group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-[(2-hydroxyethyl)amino]-N-(1,3-thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the furan ring, followed by the introduction of the thiazole ring. The chloro-substituted amino group is then added through a substitution reaction. The final step involves the coupling of the hydroxyethyl group to the amino group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-[(2-hydroxyethyl)amino]-N-(1,3-thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-5-[(2-hydroxyethyl)amino]-N-(1,3-thiazol-2-yl)furan-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-[(2-hydroxyethyl)amino]-N-(1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole derivatives: These compounds share the thiazole ring and have similar biological activities.
Furan-2-carboxamide derivatives: These compounds share the furan ring and are used in similar applications.
Uniqueness
4-Chloro-5-[(2-hydroxyethyl)amino]-N-(1,3-thiazol-2-yl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Properties
CAS No. |
826991-55-3 |
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Molecular Formula |
C10H10ClN3O3S |
Molecular Weight |
287.72 g/mol |
IUPAC Name |
4-chloro-5-(2-hydroxyethylamino)-N-(1,3-thiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C10H10ClN3O3S/c11-6-5-7(17-9(6)12-1-3-15)8(16)14-10-13-2-4-18-10/h2,4-5,12,15H,1,3H2,(H,13,14,16) |
InChI Key |
WPTDKMRXIZNXFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)NC(=O)C2=CC(=C(O2)NCCO)Cl |
Origin of Product |
United States |
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